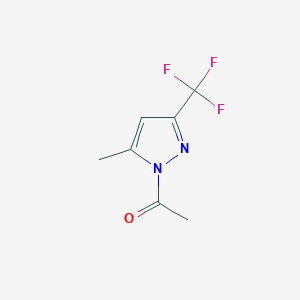

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

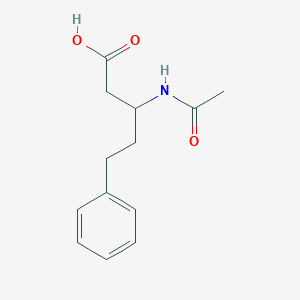

“1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A one-step procedure for synthesis of the regioisomeric mixture of target pyrazoles was proposed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Pyrazoles, including “this compound”, are known to undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Scientific Research Applications

Synthesis and Characterization

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole and its derivatives have been synthesized and characterized in various studies. These compounds, including trifluoromethylated indenopyrazole and other isomeric pyrazoles, are synthesized using different methods such as acid-catalyzed synthesis, and their structures are confirmed using NMR spectroscopy and elemental analysis. Such synthesis plays a vital role in exploring the potential applications of these compounds in various fields of science (Lam et al., 2022).

Application in Lithium Ion Batteries

A methylated pyrazole derivative, specifically synthesized for high voltage application in lithium-ion batteries, demonstrates the utility of these compounds in energy storage technologies. Their reactivity and performance, compared with other functional additives, indicate significant improvements in cycling performance, highlighting their potential in enhancing battery technology (von Aspern et al., 2020).

Development of Analgesic Drugs

Pyrazole compounds, including this compound derivatives, have been investigated for their analgesic activity. Their potential as antinociceptive agents, targeting specific receptors such as κ-opioid receptors, is significant. These studies suggest that such compounds can be developed into novel, safe, and effective analgesic drugs (Trevisan et al., 2013).

Anticancer and Anti-inflammatory Applications

Derivatives of this compound have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory properties. These compounds show promise in inhibiting certain enzymes and receptors, indicating their potential therapeutic applications in treating cancer and inflammatory diseases (Ş. Küçükgüzel et al., 2013).

Antioxidant Properties

Some pyrazole derivatives exhibit significant antioxidant properties, which could be beneficial in preventing oxidative damage. Their ability to scavenge free radicals and protect against lipid peroxidation in biological systems highlights their potential as antioxidants (Martins et al., 2009).

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .

Mode of Action

It’s known that pyrazoles, the core structure of this compound, exhibit tautomerism . This phenomenon may influence their reactivity and interaction with targets, leading to changes in structure and properties .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They can participate in the synthesis of disubstituted pyrimidines , which suggests potential involvement in nucleotide synthesis or related pathways.

Result of Action

Related compounds have shown antipromastigote activity , suggesting potential antimicrobial or antiparasitic effects.

Action Environment

The action of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole can be influenced by various environmental factors. For instance, its reactivity can be affected by the concentration in flow, with judicious control needed to avoid precipitation . Additionally, safety data suggests that it should be handled carefully to avoid dust formation and inhalation .

Properties

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFSEIYWMBKMHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)

![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)